molecular formula C20H21N3O2 B5595351 N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide

N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide

Cat. No. B5595351
M. Wt: 335.4 g/mol
InChI Key: XJHSHVTUIQURKX-CIAFOILYSA-N
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Description

Synthesis Analysis

The synthesis involves treating 2-methyl phenoxy acetic acid hydrazide with indole carboxaldehyde to produce the title compound. This reaction typically employs standard organic synthesis techniques, including condensation reactions facilitated by catalysts or under reflux conditions. Characterization is achieved through spectroscopic methods such as NMR, IR, and mass spectrometry, confirming the structure of the compound. Single-crystal X-ray diffraction studies further validate the molecular configuration, crystallizing in the monoclinic crystal system (Mamatha, S., Naveen, S., Zabiulla, Mohammed, Y. H., Lokanath, N. K., & Khanum, S., 2017).

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide have been synthesized and characterized, highlighting their potential in creating materials with specific optical or biological properties. For example, the synthesis and characterization of hydrazones and their nonlinear optical properties were investigated, suggesting potential applications in optical devices such as optical limiters and switches (Naseema et al., 2010). Additionally, novel imines and thiazolidinones derived from a related structure were synthesized and evaluated for antimicrobial activities, further emphasizing the versatility of these compounds in medicinal chemistry (Fuloria et al., 2009).

Future Directions

The future directions for the research and development of this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by indole derivatives, this compound could have potential applications in various areas of medicine .

properties

IUPAC Name

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-8-10-16(11-9-14)25-13-20(24)22-21-12-18-15(2)23(3)19-7-5-4-6-17(18)19/h4-12H,13H2,1-3H3,(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHSHVTUIQURKX-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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